molecular formula C5H10F3NO B2751413 1-Amino-5,5,5-trifluoropentan-2-OL CAS No. 885032-35-9

1-Amino-5,5,5-trifluoropentan-2-OL

Cat. No.: B2751413
CAS No.: 885032-35-9
M. Wt: 157.136
InChI Key: TWWZAJFYHWSJHX-UHFFFAOYSA-N
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Description

1-Amino-5,5,5-trifluoropentan-2-OL is a fluorinated organic compound with the molecular formula C5H10F3NO. It is characterized by the presence of an amino group and a trifluoromethyl group attached to a pentanol backbone.

Preparation Methods

The synthesis of 1-Amino-5,5,5-trifluoropentan-2-OL can be achieved through several routes. One common method involves the reaction of 1,1,1-trifluoro-2-pentanone with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Amino-5,5,5-trifluoropentan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Scientific Research Applications

1-Amino-5,5,5-trifluoropentan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-5,5,5-trifluoropentan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the amino group, enables the compound to form strong interactions with target proteins, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

1-Amino-5,5,5-trifluoropentan-2-OL can be compared with other fluorinated compounds, such as:

    1-Amino-4,4,4-trifluorobutan-2-OL: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.

    1-Amino-6,6,6-trifluorohexan-2-OL: Longer carbon chain, which may affect its solubility and reactivity.

    1-Amino-5,5,5-trifluoropentan-3-OL: Positional isomer with the amino group at a different location, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and fluorinated structure, which confer unique properties not found in its analogs .

Properties

IUPAC Name

1-amino-5,5,5-trifluoropentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c6-5(7,8)2-1-4(10)3-9/h4,10H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWZAJFYHWSJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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